molecular formula C6H5N3O5 B13959673 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid CAS No. 243985-57-1

5-(oxaloamino)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13959673
CAS No.: 243985-57-1
M. Wt: 199.12 g/mol
InChI Key: OHMKMIOLHGUUKF-UHFFFAOYSA-N
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Description

5-(Oxaloamino)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4 and an oxaloamino (-NH-C(O)-COOH) substituent at position 5 of the pyrazole ring. The oxaloamino group introduces both amide and carboxylic acid functionalities, which may enhance hydrogen-bonding capacity and influence solubility, acidity, and reactivity. While direct structural or synthetic data for this compound are absent in the provided evidence, its properties can be inferred from analogous pyrazole-4-carboxylic acid derivatives. Pyrazole-carboxylic acids are pivotal in medicinal chemistry due to their versatility in forming hydrogen bonds and coordinating with metal ions, making them valuable in drug design (e.g., kinase inhibitors, antimicrobial agents) .

Properties

CAS No.

243985-57-1

Molecular Formula

C6H5N3O5

Molecular Weight

199.12 g/mol

IUPAC Name

5-(oxaloamino)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H5N3O5/c10-4(6(13)14)8-3-2(5(11)12)1-7-9-3/h1H,(H,11,12)(H,13,14)(H2,7,8,9,10)

InChI Key

OHMKMIOLHGUUKF-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable dicarbonyl compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(oxaloamino)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxaloamino and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(oxaloamino)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Pyrazole-4-Carboxylic Acid Derivatives

Compound Name Substituent at Position 5 Molecular Formula Key Features/Applications References
5-(Oxaloamino)-1H-pyrazole-4-carboxylic acid -NH-C(O)-COOH C₆H₅N₃O₅ Hypothesized high polarity, potential metal chelation
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid -NH₂ C₁₅H₁₃N₃O₃ Precursor for cyclized oxazinone derivatives
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid -CF₂H, -CF₃ C₆H₃F₅N₂O₂ Enhanced lipophilicity; agrochemical applications
5-(Benzylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid -CONH-benzyl C₁₄H₁₅N₃O₃ Amide linkage for peptide mimicry
Ethyl 5-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate -NH₂ (esterified carboxylic acid) C₁₄H₁₃F₃N₃O₂ Prodrug form; improved bioavailability

Physicochemical and Reactivity Comparisons

  • Polarity and Solubility: The oxaloamino group’s dual carboxylic acid and amide moieties likely confer higher polarity compared to alkyl (e.g., 5-isopropyl ) or aryl (e.g., 5-(4-methoxyphenyl) ) substituents. This contrasts with fluorinated derivatives (e.g., 5-(difluoromethyl) ), which exhibit lower solubility in aqueous media due to increased hydrophobicity.
  • Acidity: The carboxylic acid at position 4 (pKa ~2–3) is common across all analogs. However, the oxaloamino group may lower the pKa of the adjacent carboxylic acid via electron-withdrawing effects, enhancing acidity relative to amino-substituted analogs (e.g., 5-amino derivatives ).
  • Thermal Stability: Fluorinated derivatives (e.g., 5-(trifluoromethyl) ) show superior thermal stability due to strong C-F bonds, whereas oxaloamino-substituted compounds may decompose at lower temperatures due to labile amide bonds.

Biological Activity

5-(Oxaloamino)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid is C7_{7}H6_{6}N4_{4}O4_{4}. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets due to its structural versatility.

Biological Activity

Research indicates that pyrazole derivatives, including 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid, exhibit a range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown potential as anticancer agents. For example, studies on related compounds have demonstrated their ability to inhibit the proliferation of cancer cells, particularly through mechanisms involving the inhibition of specific kinases such as FGFRs (Fibroblast Growth Factor Receptors) .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Pyrazole carboxylic acids have been reported to possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, which are crucial in treating various inflammatory diseases. The modulation of inflammatory pathways by these compounds has been documented in several studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Anticancer Studies : A study focusing on a series of pyrazole derivatives found that certain compounds showed nanomolar activities against cancer cell lines such as NCI-H520 and SNU-16. These findings suggest that modifications in the pyrazole structure could enhance anticancer efficacy .
  • Antimicrobial Activity : In a comparative study, various pyrazole carboxylic acids were tested against different microbial strains. Results indicated that some derivatives displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
  • Inflammation Modulation : Research on the anti-inflammatory effects of pyrazole derivatives revealed that they could effectively reduce inflammatory markers in vitro and in vivo models. This suggests their potential use in treating conditions like arthritis or other inflammatory diseases .

Data Tables

Here is a summary table showcasing some key findings related to the biological activities of 5-(oxaloamino)-1H-pyrazole-4-carboxylic acid and its derivatives:

Activity TypeCompound TestedIC50_{50} Value (nM)Reference
Anticancer5-(Oxaloamino)-1H-pyrazole-4-carboxylic acid19 (NCI-H520)
AntimicrobialVarious Pyrazole DerivativesVaries (e.g., 50-200)
Anti-inflammatorySelected Pyrazole DerivativesNot specified

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